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Compound of Interest

Compound Name: Ivermectin Impurity H

Cat. No.: B601522

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary
medicine. As with any active pharmaceutical ingredient (API), controlling impurities in the bulk
drug is critical to ensure its quality, safety, and efficacy. lIvermectin Impurity H, chemically
known as 4'-O-de(2,6-dideoxy-3-O-methyl-a-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-
dihydroavermectin Ala, is a specified impurity in the European Pharmacopoeia (EP).[1] This
document provides a detailed protocol for the quantitative analysis of lIvermectin Impurity H in
ivermectin bulk drug substance using High-Performance Liquid Chromatography (HPLC),
aligning with pharmacopeial guidelines.

Target Audience: This document is intended for researchers, scientists, and drug development
professionals involved in the quality control and analysis of ivermectin.

Experimental Protocol: HPLC Analysis of lvermectin
Impurity H

This protocol is based on the principles of reversed-phase HPLC as described in the European
Pharmacopoeia for the analysis of ivermectin and its related substances.[1]

1. Materials and Reagents

 lvermectin Bulk Drug Substance (Sample)
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o Acetonitrile (HPLC Grade)
o Methanol (HPLC Grade)

o Water (HPLC Grade or Ultrapure)

Ivermectin EP Impurity H Reference Standard (CAS No: 71837-27-9)[2][3]

Ivermectin CRS (European Pharmacopoeia Reference Standard)

Ortho-phosphoric acid (for pH adjustment, if necessary)

. Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV detector is required. The following

chromatographic conditions are recommended:

Parameter Recommended Setting
C18, 250 mm x 4.6 mm, 5 um packing (e.g.,
Column )
Apex ODS, or equivalent)[4]
Acetonitrile, methanol, and water (e.g.,
Mobile Phase 53:27.5:19.5 vivlv). The composition may be
adjusted for optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 245 nm
Injection Volume 20 pL

Run Time

Approximately twice the retention time of the

main ivermectin (H2B1a) peak.

3. Preparation of Solutions

¢ Diluent: Methanol
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Test Solution: Accurately weigh and dissolve about 40.0 mg of the ivermectin bulk drug
substance in the diluent and dilute to 50.0 mL in a volumetric flask.

Reference Solution (a) - lvermectin: Accurately weigh and dissolve about 40.0 mg of
Ivermectin CRS in the diluent and dilute to 50.0 mL in a volumetric flask.

Reference Solution (b) - Impurity H: Prepare a stock solution of lIvermectin Impurity H
reference standard in the diluent. Further dilute to a concentration that is appropriate for the
specified limit of the impurity (e.g., 0.5% of the test solution concentration).

System Suitability Solution: A solution containing both Ivermectin CRS and Ivermectin
Impurity H CRS at appropriate concentrations to verify resolution.

. Analytical Procedure
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the diluent as a blank to ensure no interfering peaks are present.

Inject the System Suitability Solution and verify that the system suitability requirements are
met (see Table 1).

Inject the Reference Solution (b) and record the peak area for Impurity H.
Inject the Test Solution and record the chromatogram.

Identify the peak for Impurity H in the Test Solution chromatogram based on its relative
retention time (RRT) with respect to the main ivermectin H2B1a peak.

. Calculation

The percentage of lvermectin Impurity H in the ivermectin bulk drug substance is calculated
using the following formula:

% Impurity H = (Area_Imp_H_Sample / Area_Imp_H_Std) * (Conc_Std / Conc_Sample) * 100

Where:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b601522?utm_src=pdf-body
https://www.benchchem.com/product/b601522?utm_src=pdf-body
https://www.benchchem.com/product/b601522?utm_src=pdf-body
https://www.benchchem.com/product/b601522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Area_Imp_H_Sample is the peak area of Impurity H in the Test Solution.

Area_Imp_H_Std is the peak area of Impurity H in the Reference Solution (b).

Conc_Std is the concentration of Impurity H in the Reference Solution (b).

Conc_Sample is the concentration of ivermectin in the Test Solution.

A relative response factor (RRF) should be determined and applied if the response of Impurity
H is significantly different from that of ivermectin.

Quantitative Data and System Suitability

Table 1: System Suitability Criteria

Parameter Acceptance Criteria

_ The resolution between the ivermectin H2B1b
Resolution
and H2B1a peaks should be not less than 3.0.

- The tailing factor for the ivermectin H2B1a peak
Tailing Factor
should be not more than 2.5.

The signal-to-noise ratio for the principal peak in
Signal-to-Noise Ratio the chromatogram of the diluted reference

solution should be at least 10.

The RSD for replicate injections of the
Relative Standard Deviation (RSD) ivermectin H2B1a peak area should be not more
than 2.0%.

Table 2: Impurity Acceptance Criteria (based on European Pharmacopoeia)
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Impurity Name

Chemical Name

Acceptance Limit

Ivermectin Impurity H

4'-O-de(2,6-dideoxy-3-0O-
methyl-a-L-arabino-
hexopyranosyl)-5-O-demethyl-
22,23-dihydroavermectin Ala

Not more than 0.5%

Other specified and

unspecified impurities

As per monograph

Total Impurities

Not more than 4.0%

Table 3: Example Method Validation Data for lvermectin Impurities (lllustrative)

Parameter

Result

Linearity (r?)

> 0.999 for ivermectin and its related

substances.
LOD 0.3 pg/mL
LOQ 1.0 pg/mL

Accuracy (% Recovery)

Typically within 98.0% to 102.0% for spiked

impurity samples.

Precision (% RSD)

Intraday and interday precision for the

determination of impurities is typically less than

5.0%.
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Caption: Experimental workflow for the quantitative analysis of lIvermectin Impurity H.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b601522?utm_src=pdf-body-img
https://www.benchchem.com/product/b601522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Ivermectin Bulk Drug

contains

Impurity H Other Related Substances

must meet specific limit Total Impurities

must meet

Click to download full resolution via product page

Caption: Logical relationship of lIvermectin Impurity H to the bulk drug specification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b601522#quantitative-analysis-of-ivermectin-impurity-
h-in-bulk-drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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